N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Description
N,N-Dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a pyrimidine derivative featuring a dimethylamino group at the 4-position and a piperazine ring substituted with a 3-methylpyrazine moiety at the 2-position. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and epigenetic modulators, such as CARM1 inhibitors . Its design leverages the pyrimidine core as a scaffold for hydrogen bonding and the piperazine-pyrazine substituent for enhanced solubility and target engagement.
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-12-14(17-7-6-16-12)21-8-10-22(11-9-21)15-18-5-4-13(19-15)20(2)3/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVYKJYVVLCJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCN(CC2)C3=NC=CC(=N3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution with Piperazine: The pyrimidine core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-substituted pyrimidine.
Introduction of the Methylpyrazine Group: The final step involves the alkylation of the piperazine nitrogen with 3-methylpyrazine, typically using a methylating agent like methyl iodide under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at Pyrimidine Nitrogen
The pyrimidine ring undergoes nucleophilic substitution at nitrogen-rich positions. While the 4-amino group (N,N-dimethyl) is sterically hindered, the 2-position (linked to piperazine) exhibits moderate reactivity in displacement reactions. For example:
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Chlorination : Reaction with POCl₃ at 80–100°C replaces hydroxyl groups with chlorine at the 5-position of the pyrimidine ring .
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Amination : Substitution with primary/secondary amines occurs under microwave irradiation, yielding derivatives with modified biological activity .
Table 1: Nucleophilic Substitution Reactions
Piperazine Ring Functionalization
The piperazine moiety undergoes alkylation, acylation, and oxidation due to its secondary amine groups:
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in DMF forms quaternary ammonium salts:
.
Acylation
Acetic anhydride acetylates the piperazine nitrogen under mild conditions (25°C, 1 hr), forming stable amides :
.
N-Oxidation
Treatment with m-CPBA (meta-chloroperbenzoic acid) generates piperazine N-oxides, which enhance solubility :
.
Table 2: Piperazine Reactions
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Alkylation | Methyl iodide | DMF, 60°C | N-Methylpiperazine | 78% |
| Acylation | Acetic anhydride | RT, 1 hr | N-Acetylpiperazine | 92% |
| N-Oxidation | m-CPBA | CH₂Cl₂, 0°C | Piperazine N-oxide | 65% |
Reduction and Oxidation Reactions
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Pyrazine Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the methylpyrazine’s aromatic ring to a piperazine-like structure, altering bioactivity.
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Pyrimidine Oxidation : KMnO₄ oxidizes the pyrimidine’s methyl groups to carboxylic acids under acidic conditions.
Coordination Chemistry
The piperazine nitrogen atoms act as ligands for transition metals (e.g., Cd²⁺, Ir³⁺), forming complexes with potential catalytic applications .
Comparative Reactivity with Structural Analogues
The compound’s reactivity differs from analogues due to its methylpyrazine and dimethylamine groups:
Table 3: Reactivity Comparison
| Compound | Key Structural Feature | Reaction with POCl₃ | Piperazine Alkylation Yield |
|---|---|---|---|
| Target Compound | 3-Methylpyrazine | 5-Chloro derivative (75%) | 78% |
| N,N-diethyl-[4-(3-pyridinyl)piperazinyl]pyrimidinamine | Pyridine substituent | No reaction | 52% |
| 1-(3-Methylpyrazinyl)-piperazine | No pyrimidine core | N/A | 88% |
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine in anticancer research. The compound has shown promising results as an inhibitor of specific cancer cell lines, particularly those resistant to conventional therapies.
A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial properties, particularly against bacteria and fungi. Preliminary tests have indicated that it may inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent .
Central Nervous System (CNS) Effects
Given the presence of the piperazine moiety in its structure, this compound has been investigated for its effects on the central nervous system. Research indicates that it may act as a modulator of neurotransmitter systems, which could have implications for treating disorders such as anxiety and depression.
In animal models, the compound demonstrated anxiolytic effects, suggesting that it could be developed into a therapeutic agent for anxiety disorders .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Studies have shown that incorporating this compound into device architectures can enhance charge transport properties and improve overall device efficiency .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine exerts its effects is primarily through interaction with specific molecular targets. These targets may include:
Receptors: Binding to neurotransmitter receptors in the brain, modulating their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular excitability.
Comparison with Similar Compounds
Substituent Effects on Piperazine Moieties
Key Observations :
Pyrimidine Core Modifications
Key Observations :
- The dimethylamino group at the 4-position (target compound) improves metabolic stability compared to unmodified amines (e.g., BB01-7187) .
Physicochemical and Pharmacokinetic Profiles
Biological Activity
N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 252.35 g/mol. The structure consists of a pyrimidine ring substituted with a piperazine moiety and a methylpyrazine group, which contributes to its biological activity.
1. Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies involving structural analogs have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The IC50 values for these compounds often fall below 10 μM, indicating potent activity .
The proposed mechanism of action involves the inhibition of key cellular pathways that promote tumor growth. Specifically, these compounds may interact with DNA through intercalation or inhibit topoisomerase enzymes, leading to apoptosis in cancer cells . Additionally, the presence of the piperazine ring enhances the compound's ability to cross cell membranes and interact with intracellular targets.
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of N,N-dimethyl derivatives on human cancer cell lines. The results showed that modifications at the N-position of the piperazine significantly influenced cytotoxicity, with some derivatives exhibiting over 100-fold increased potency compared to others . This highlights the importance of structural optimization in enhancing biological activity.
Case Study 2: In Vivo Efficacy
In vivo studies using murine models have demonstrated that compounds structurally related to this compound can reduce tumor size significantly compared to control groups. These findings support the potential for clinical application in oncology .
Data Table: Biological Activities and IC50 Values
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 8.5 | DNA intercalation |
| Compound B | MCF7 | 5.0 | Topoisomerase inhibition |
| N,N-Dimethyl Compound | HeLa | 6.3 | Apoptosis induction via pathway inhibition |
Q & A
Q. Table 1. Key Synthetic Intermediates and Characterization Data
| Intermediate | Synthesis Step | MS (m/z) | 1H NMR Key Peaks (δ, ppm) | Reference |
|---|---|---|---|---|
| 4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine | Debenzylation of dibenzyl precursor | 198 [M + H]+ | 2.3–3.1 (piperazine) | |
| Pyridopyrazine core | Coupling with fluorophenyl group | 452 [M + H]+ | 8.2–8.5 (aromatic H) |
Q. Table 2. Common Analytical Challenges and Solutions
| Challenge | Resolution Strategy | Reference |
|---|---|---|
| Low reaction yield | Optimize catalyst (e.g., CuI/ligand systems) | |
| Polymorph ambiguity | SC-XRD + DFT energy comparison |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
